Chimyl alcohol

Vue d'ensemble

Description

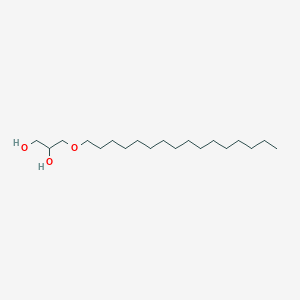

Chimyl alcohol, also known as 1-O-hexadecyl glycerol, is an organic compound with the chemical formula HOCH₂CH(OH)CH₂OC₁₆H₃₃. It is a colorless solid and one of the monoethers of glycerol. This compound is a derivative of the fatty alcohol sterol and is found in the liver of the shark Centrophorus squamosus . It is a component of some lipid membranes and plays a role in various biological processes.

Méthodes De Préparation

Chimyl alcohol can be synthesized through several methods. One approach involves the chemoselective opening of the epoxide ring by onium quaternary salts and ionic liquids . This method includes solvent-free reactions catalyzed by these salts and a series of one-pot reactions. Another method involves the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . Industrial production methods often involve the extraction of this compound from natural sources such as shark liver oil .

Analyse Des Réactions Chimiques

Chimyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phase-transfer catalysts and ionic liquids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

Chimyl alcohol has the molecular formula C₁₉H₄₀O₃ and a CAS Registry Number of 6145-69-3. It belongs to the class of alkylglycerols, characterized by a long-chain fatty alcohol linked to glycerol. Its structure contributes to its hydrophobic nature, making it significant in biological systems.

Biological Applications

This compound has been extensively studied for its biological activities:

- Lipid Membrane Formation : It plays a crucial role in the biosynthesis of plasmalogens and phospholipids, essential components of cell membranes. Research indicates that this compound can be incorporated into lipid membranes, influencing their structure and function .

- Immunomodulation : Studies have demonstrated that this compound exhibits proinflammatory properties. It enhances immune responses by activating macrophages and increasing the expression of inflammatory markers such as CD86 and interleukin-1β (IL-1β) in vitro and in vivo . This suggests potential therapeutic applications in immunology.

- Cellular Effects : In human epidermal keratinocytes, this compound has been shown to suppress damage from UVB exposure by reducing intracellular levels of reactive oxygen species (ROS), indicating its protective role against oxidative stress .

Industrial Applications

This compound's unique properties also lend themselves to various industrial applications:

- Synthesis of Alkylglycerols : As a precursor in the synthesis of other alkylglycerols, this compound is valuable in producing compounds for pharmaceuticals and nutraceuticals. Its synthesis can be achieved through methods like chemoselective opening of epoxide rings .

- Gas Chromatography Standards : this compound is utilized as a standard for analytical methods in gas chromatography, aiding in the identification of alkylglycerol subtypes in biological tissues .

Case Studies

- Immunostimulation Study : A study conducted on mice demonstrated that this compound significantly increased macrophage activation without affecting spleen weight. This study highlighted its potential for developing immunotherapeutic agents .

- UV Protection Study : Research on normal human epidermal keratinocytes revealed that this compound effectively reduces oxidative stress induced by UVB radiation, suggesting its application in skincare formulations aimed at protecting against sun damage .

- Absorption Study : An investigation into the absorption of labeled this compound showed nearly complete absorption when administered orally to a patient with chyluria, with significant activity recovery within 12 hours . This finding underscores its bioavailability and potential therapeutic uses.

Mécanisme D'action

The mechanism of action of chimyl alcohol involves its incorporation into lipid membranes, where it influences membrane structure and function. It enhances cell proliferation and increases the activity of proinflammatory markers such as CD86 . This compound also increases the levels of reactive oxygen species, nitric oxide, and lysosomal activity in cells . These effects are mediated through various molecular targets and pathways, including those involved in immune responses and inflammation.

Comparaison Avec Des Composés Similaires

Chimyl alcohol is similar to other alkylglycerols such as batyl alcohol and selachyl alcohol. These compounds share similar structures and biological activities . this compound is unique in its specific effects on immune responses and its potential as an anti-fouling agent . The similar compounds include:

- Batyl alcohol

- Selachyl alcohol

This compound stands out due to its specific applications in medicine and industry, as well as its unique mechanism of action.

Activité Biologique

Chimyl alcohol, a 1-O-alkylglycerol derived from marine organisms, has garnered attention for its diverse biological activities. This article explores its immunostimulatory effects, metabolic pathways, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound (CA) is classified as a 1-O-alkylglycerol, which plays a crucial role in the biosynthesis of plasmalogens and phospholipids—key components of cellular membranes. Its presence in marine organisms highlights its potential as a bioactive compound with various health benefits.

Immunostimulatory Effects

Recent studies have demonstrated that this compound exhibits significant immunostimulatory activity. A pivotal study conducted in 2021 revealed the following key findings:

- Proinflammatory Activity : this compound enhances the activation of immune processes both in vitro and in vivo. It was shown to increase the expression of CD86, a marker indicative of M1-type proinflammatory macrophages, while not affecting interleukin-1β (IL-1β) levels .

- Cell Proliferation : In mouse models, CA promoted cell proliferation without altering spleen weight, suggesting a targeted immunological effect rather than a general inflammatory response .

- Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production : The compound increased the levels of ROS and NO in macrophage cultures, indicating its role in enhancing oxidative stress responses essential for immune function .

Metabolism and Absorption Studies

This compound's absorption and metabolism have been extensively studied, particularly in animal models and human subjects:

- Animal Studies : In rats, this compound was administered via oral and intravenous routes. Results indicated that approximately 95% of the compound was absorbed when given orally, with significant amounts recovered in lymph lipids and urine . The metabolic fate included conversion into triglycerides and phospholipids within liver tissues.

- Human Studies : Two case studies involving adult patients demonstrated similar absorption rates. In one case, about 95% of the administered labeled this compound was absorbed, with approximately 40% excreted in urine within 12 hours . This suggests that CA can effectively traverse biological membranes and enter systemic circulation.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities:

- Antibacterial and Antifungal Activities : Research indicates that 1-O-alkylglycerols like this compound possess broad-spectrum antibacterial and antifungal properties. These compounds have been shown to inhibit various pathogens, making them potential candidates for therapeutic applications against infections .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on this compound:

Propriétés

IUPAC Name |

3-hexadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWQBDFWEXAXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862067 | |

| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Chimyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6145-69-3, 10550-58-0, 53584-29-5 | |

| Record name | 1-O-Hexadecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl glyceryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-(Hexadecyloxy)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010550580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-(hexadecyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL GLYCERYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FNL3D0MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.